1H-1,2,4-Triazole-1-methanol, 5-(benzylthio)-
CAS No.: 32550-66-6
Cat. No.: VC17301104
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32550-66-6 |
|---|---|
| Molecular Formula | C10H11N3OS |
| Molecular Weight | 221.28 g/mol |
| IUPAC Name | (5-benzylsulfanyl-1,2,4-triazol-1-yl)methanol |
| Standard InChI | InChI=1S/C10H11N3OS/c14-8-13-10(11-7-12-13)15-6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2 |
| Standard InChI Key | XMYSTTTTYXJVDU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NC=NN2CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a 1,2,4-triazole core substituted at the 1-position by a methanol group (-CH₂OH) and at the 5-position by a benzylthio moiety (-S-CH₂-C₆H₅). This arrangement introduces both hydrophilic (methanol) and lipophilic (benzylthio) domains, which may influence its solubility and intermolecular interactions. The benzylthio group’s sulfur atom enhances potential hydrogen bonding and π-π stacking capabilities, critical for ligand-receptor interactions in biological systems .
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 32550-66-6 |
| Molecular Formula | C₁₀H₁₁N₃OS |
| Molecular Weight | 221.28 g/mol |
| Key Functional Groups | 1,2,4-Triazole, Methanol, Benzylthio |
Synthesis and Analytical Characterization
Hypothetical Synthesis Pathways
Although no documented synthesis of 1H-1,2,4-triazole-1-methanol, 5-(benzylthio)- exists, its preparation likely follows established triazole derivatization strategies. A plausible route involves:
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Cycloaddition Reaction: Condensation of hydrazine derivatives with carbonyl-containing reagents to form the triazole ring.
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Thiolation: Introduction of the benzylthio group via nucleophilic substitution or thiol-ene coupling .
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Methanol Functionalization: Hydroxymethylation at the 1-position using formaldehyde or its equivalents under acidic conditions .
For example, analogous compounds in the 1,2,4-triazole family are synthesized through reactions between hydrazides and isothiocyanates, followed by cyclization under basic conditions . The final product’s purity is typically verified via thin-layer chromatography (TLC) and melting point determination, while structural elucidation employs infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5-(Benzylthio)-1H-1,2,4-triazole | N/A | N/A |
| Triazole-pyridine Schiff base | 4–16 | S. aureus, E. coli |
| 4-Aryl-1,2,4-triazoles | 8–32 | Bacillus subtilis |
Computational and In Silico Insights
Molecular Docking Predictions
Docking simulations of analogous triazoles reveal binding energies ranging from −10.3 to −12.9 kcal/mol against DHFR, suggesting strong inhibitory potential . The benzylthio group’s hydrophobic interactions with enzyme active sites may further stabilize ligand-receptor complexes, a feature exploitable in rational drug design .
Industrial and Material Science Applications
Coordination Chemistry
Triazoles serve as versatile ligands in transition metal complexes. The methanol and benzylthio groups in 5-(benzylthio)-1H-1,2,4-triazole-1-methanol could facilitate chelation with metals like copper or zinc, forming complexes with applications in catalysis or photoluminescent materials .
Challenges and Future Directions
The scarcity of empirical data on 5-(benzylthio)-1H-1,2,4-triazole-1-methanol underscores the need for targeted research. Priority areas include:
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Synthetic Optimization: Developing efficient, scalable routes for high-yield production.
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Biological Screening: Evaluating antimicrobial, anticancer, and antifungal activities in vitro.
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Toxicological Profiling: Assessing safety margins for potential therapeutic use.
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